2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Specific conditions and reagents are required for reduction reactions.
Substitution: Radical reactions and transition metal catalysis are often employed for substitution reactions.
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a valuable scaffold in organic synthesis.
Biology: Investigated for its biological activities and potential therapeutic applications.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to various biological responses .
Comparison with Similar Compounds
2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific fluorophenyl and methyl substitutions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11FN2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
HFJDLAHRMQHDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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